molecular formula C10H13ClFNO2 B6238740 (3S)-3-amino-4-(3-fluorophenyl)butanoic acid hydrochloride CAS No. 331763-64-5

(3S)-3-amino-4-(3-fluorophenyl)butanoic acid hydrochloride

Cat. No.: B6238740
CAS No.: 331763-64-5
M. Wt: 233.7
InChI Key:
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Description

(3S)-3-amino-4-(3-fluorophenyl)butanoic acid hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a butanoic acid moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-4-(3-fluorophenyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and L-alanine.

    Formation of Intermediate: The initial step involves the condensation of 3-fluorobenzaldehyde with L-alanine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of (3S)-3-amino-4-(3-fluorophenyl)butanoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-4-(3-fluorophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Halogenated derivatives of the fluorophenyl group.

Scientific Research Applications

(3S)-3-amino-4-(3-fluorophenyl)butanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-amino-4-(3-fluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-4-phenylbutanoic acid hydrochloride: Lacks the fluorine atom, which may affect its biological activity.

    (3S)-3-amino-4-(4-fluorophenyl)butanoic acid hydrochloride: The fluorine atom is in a different position, which can influence its reactivity and interactions.

Uniqueness

The presence of the fluorine atom in the 3-position of the phenyl ring in (3S)-3-amino-4-(3-fluorophenyl)butanoic acid hydrochloride imparts unique properties, such as increased lipophilicity and potential for specific biological interactions .

Properties

CAS No.

331763-64-5

Molecular Formula

C10H13ClFNO2

Molecular Weight

233.7

Purity

95

Origin of Product

United States

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